molecular formula C11H10N4O B2766894 3-Phenyl-1-(pyrimidin-5-YL)urea CAS No. 72772-86-2

3-Phenyl-1-(pyrimidin-5-YL)urea

Cat. No. B2766894
CAS RN: 72772-86-2
M. Wt: 214.228
InChI Key: WORYEJOUOLFDAH-UHFFFAOYSA-N
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Description

3-Phenyl-1-(pyrimidin-5-yl)urea (3-PP) is an important organic compound that has been used in a variety of scientific research applications, ranging from medicinal chemistry to biochemistry and physiology. It is a derivative of the pyrimidine nucleus, which is a heterocyclic aromatic compound composed of five carbon atoms and two nitrogen atoms. 3-PP is an attractive molecule for research due to its small size and relatively simple structure.

Scientific Research Applications

Anti-Cancer Applications

Researchers have synthesized novel derivatives of 3-Phenyl-1-(pyrimidin-5-yl)urea to target chronic myeloid leukemia (CML). A series of these derivatives demonstrated potent activity against the CML cell line K562, with minimal cellular toxicity. These compounds, particularly noted for their induced-apoptosis effect on CML cells, operate by significantly reducing protein phosphorylation within the PI3K/Akt signaling pathway, suggesting a promising direction for CML treatment development (Li et al., 2019).

Antitumor Activity

The antitumor potential of ureas containing the pyrimidinyl group has been explored, with several compounds showing notable cytotoxicity against various human cancer cell lines. The structural modifications, particularly incorporating a sulfide bridge between phenyl and pyrimidinyl rings, were crucial for enhancing biological activities. This insight underscores the importance of structural optimization in designing effective antitumor agents (Jin et al., 2011).

Chemical Synthesis and Structural Analysis

Studies have also focused on the chemical synthesis and structural analysis of 3-Phenyl-1-(pyrimidin-5-yl)urea derivatives. For example, research into the reaction of certain derivatives with methyl iodide provided insights into molecular stability and regioselectivity, contributing to the broader understanding of chemical properties and reactions of pyrimidinyl ureas (Jung et al., 2008).

Synthesis of Novel Derivatives

The development of new 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea scaffold-based compounds and their in vitro antiproliferative screening against a panel of human cancer cell lines has revealed compounds with broad-spectrum antiproliferative activity. This indicates the potential of these derivatives as promising candidates for further cancer research and drug development (Al-Sanea et al., 2018).

properties

IUPAC Name

1-phenyl-3-pyrimidin-5-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c16-11(14-9-4-2-1-3-5-9)15-10-6-12-8-13-7-10/h1-8H,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORYEJOUOLFDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1-(pyrimidin-5-YL)urea

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